molecular formula C9H4ClF3O2 B13335926 6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one

6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one

Katalognummer: B13335926
Molekulargewicht: 236.57 g/mol
InChI-Schlüssel: CAFNPZRCIBDCKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of chlorine and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzofuran derivative.

    Chlorination: Introduction of the chlorine atom at the 6th position of the benzofuran ring.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 5th position.

    Cyclization: Formation of the benzofuran-3(2H)-one structure through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and trifluoromethylation processes, often using specialized catalysts and reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the carbonyl group.

    Substitution: Replacement of the chlorine or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Chloro-5-methylbenzofuran-3(2H)-one
  • 6-Chloro-5-(difluoromethyl)benzofuran-3(2H)-one
  • 6-Chloro-5-(trifluoromethyl)benzothiophene-3(2H)-one

Uniqueness

6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties

Eigenschaften

Molekularformel

C9H4ClF3O2

Molekulargewicht

236.57 g/mol

IUPAC-Name

6-chloro-5-(trifluoromethyl)-1-benzofuran-3-one

InChI

InChI=1S/C9H4ClF3O2/c10-6-2-8-4(7(14)3-15-8)1-5(6)9(11,12)13/h1-2H,3H2

InChI-Schlüssel

CAFNPZRCIBDCKZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)C2=CC(=C(C=C2O1)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.